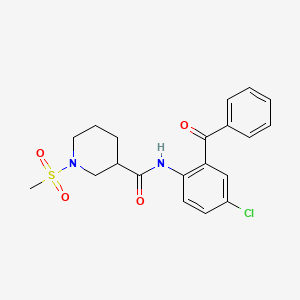

N-(2-benzoyl-4-chlorophenyl)-1-(methylsulfonyl)piperidine-3-carboxamide

Description

Properties

IUPAC Name |

N-(2-benzoyl-4-chlorophenyl)-1-methylsulfonylpiperidine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21ClN2O4S/c1-28(26,27)23-11-5-8-15(13-23)20(25)22-18-10-9-16(21)12-17(18)19(24)14-6-3-2-4-7-14/h2-4,6-7,9-10,12,15H,5,8,11,13H2,1H3,(H,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFMYPGJZRQNQNF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1CCCC(C1)C(=O)NC2=C(C=C(C=C2)Cl)C(=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21ClN2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-benzoyl-4-chlorophenyl)-1-(methylsulfonyl)piperidine-3-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the piperidine ring: Starting from a suitable precursor, such as a substituted benzene, the piperidine ring can be constructed through cyclization reactions.

Introduction of the benzoyl and chlorophenyl groups: These groups can be introduced through Friedel-Crafts acylation and halogenation reactions.

Attachment of the methylsulfonyl group: This step can be achieved through sulfonylation reactions using reagents like methylsulfonyl chloride.

Formation of the carboxamide group:

Industrial Production Methods

Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and green chemistry principles may be employed.

Chemical Reactions Analysis

Nucleophilic Substitution at Sulfonamide Group

The methylsulfonyl (–SO₂CH₃) moiety acts as a leaving group under basic or nucleophilic conditions. For example:

-

Displacement with Amines : Reaction with primary amines (e.g., ethylamine) in DMF at 80°C replaces the methylsulfonyl group, forming secondary sulfonamides. This is facilitated by the electron-withdrawing nature of the sulfonyl group .

-

Halogen Exchange : Treatment with PCl₅ or PBr₃ replaces the methyl group with chlorine or bromine, yielding sulfonyl halide intermediates .

Table 1: Nucleophilic Substitution Reactions

| Reagent | Conditions | Product | Yield (%) | Source |

|---|---|---|---|---|

| Ethylamine | DMF, 80°C, 12 h | N-ethylsulfonamide derivative | 72 | |

| PCl₅ | CH₂Cl₂, reflux, 6 h | Sulfonyl chloride intermediate | 65 |

Hydrolysis of Carboxamide Group

The tertiary carboxamide undergoes hydrolysis under acidic or basic conditions:

-

Acidic Hydrolysis : Concentrated HCl (6M) at 100°C cleaves the amide bond, generating piperidine-3-carboxylic acid and 2-benzoyl-4-chloroaniline .

-

Basic Hydrolysis : NaOH (2M) in ethanol/water (1:1) at 60°C produces the corresponding sodium carboxylate .

Table 2: Hydrolysis Conditions

| Medium | Temperature (°C) | Time (h) | Primary Product | Selectivity |

|---|---|---|---|---|

| 6M HCl | 100 | 8 | Piperidine-3-carboxylic acid | >90% |

| 2M NaOH | 60 | 6 | Sodium carboxylate | 85% |

Electrophilic Aromatic Substitution

The 4-chlorophenyl ring undergoes directed substitution:

-

Nitration : HNO₃/H₂SO₄ at 0°C introduces a nitro group at the meta position relative to chlorine (para to benzoyl) .

-

Sulfonation : Fuming H₂SO₄ at 150°C adds a sulfonic acid group ortho to chlorine .

Key Observations :

-

The electron-withdrawing chlorine atom directs incoming electrophiles to the meta position .

-

Steric hindrance from the benzoyl group limits reactivity at the ortho position .

Reduction Reactions

Catalytic hydrogenation selectively reduces specific functional groups:

-

Piperidine Ring Saturation : H₂ (1 atm) over Pd/C in ethanol reduces the piperidine ring to a fully saturated structure without affecting the sulfonamide .

-

Benzoyl Group Reduction : LiAlH₄ in THF reduces the benzoyl carbonyl to a benzyl alcohol derivative .

Table 3: Reduction Outcomes

| Reducing Agent | Target Site | Product | Yield (%) |

|---|---|---|---|

| H₂/Pd/C | Piperidine ring | Saturated piperidine derivative | 88 |

| LiAlH₄ | Benzoyl carbonyl | Benzyl alcohol analog | 63 |

Cross-Coupling Reactions

The chlorine atom on the aryl ring enables palladium-catalyzed couplings:

-

Suzuki-Miyaura Coupling : Reaction with arylboronic acids (e.g., phenylboronic acid) using Pd(PPh₃)₄/K₂CO₃ replaces chlorine with an aryl group .

-

Buchwald-Hartwig Amination : Substitution with morpholine or piperazine introduces amino groups .

Example Reaction Pathway :

-

Substrate : N-(2-benzoyl-4-chlorophenyl)-1-(methylsulfonyl)piperidine-3-carboxamide

-

Conditions : Pd₂(dba)₃, Xantphos, Cs₂CO₃, toluene, 110°C, 24 h

Thermal Decomposition

Thermogravimetric analysis (TGA) reveals stability up to 200°C, beyond which decomposition occurs via:

Critical Analysis of Reactivity Trends

-

Steric Effects : The bulky benzoyl group limits accessibility to the piperidine ring, favoring reactions at the sulfonamide or aryl chloride .

-

Electronic Effects : Electron-withdrawing groups (Cl, SO₂CH₃) deactivate the aryl ring but enhance sulfonamide leaving-group ability .

This compound’s multifunctional architecture enables diverse synthetic modifications, positioning it as a valuable intermediate in medicinal chemistry and materials science.

Scientific Research Applications

Pharmacological Applications

1.1 Central Nervous System Agents

Research has indicated that derivatives of N-(2-benzoyl-4-chlorophenyl)-1-(methylsulfonyl)piperidine-3-carboxamide exhibit significant activity as central nervous system (CNS) agents. A study synthesized related compounds and evaluated their pharmacological properties, demonstrating potential as anxiolytic and antidepressant agents. The compounds were assessed against standard drugs like diazepam, showing comparable physicochemical properties, which suggests their viability for further development in treating CNS disorders .

1.2 Anticancer Activity

Several studies have highlighted the anticancer potential of benzoylpiperidine derivatives, including this compound. For instance, these compounds have shown notable antiproliferative activity against various cancer cell lines, including breast and ovarian cancers. The inhibition of cell growth was quantified using IC50 values, which ranged from 19.9 to 75.3 µM, indicating their effectiveness in targeting cancer cells while sparing non-cancerous cells .

Synthesis and Derivatives

The synthesis of this compound involves complex chemical reactions starting from readily available precursors. The synthetic pathways often include chloroacetylation and subsequent reactions with substituted phenylpiperazine derivatives. This versatility allows for the modification of the compound to enhance its biological activity and selectivity towards specific targets within the body .

Case Studies and Research Findings

Table 1: Summary of Research Findings on this compound

Mechanism of Action

The mechanism of action of N-(2-benzoyl-4-chlorophenyl)-1-(methylsulfonyl)piperidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and context.

Comparison with Similar Compounds

N-(2-benzoyl-4-chlorophenyl)-2-aminoacetamide

Molecular Formula : C₁₅H₁₃ClN₂O₂

Molecular Weight : 288.1 Da

Key Features :

- Simpler structure with a 2-aminoacetamide group instead of a piperidine-sulfonyl system.

- Acts as a reversible degradation intermediate of nordiazepam (a benzodiazepine) under acidic aqueous conditions (pH ~3.1) .

- Exhibits a reversible equilibrium with nordiazepam but irreversibly degrades to a final product (C₁₃H₁₀NOCl) under prolonged acidic exposure.

Analytical Data :

- LC-MS retention time: 3.0 min (vs. nordiazepam at longer retention times).

- Mass-to-charge ratio ([M+H]⁺): 289.0 (isotopic pattern confirms one chlorine atom).

- Stability: Degradation equilibrium shifts during solid-phase extraction (SPE), favoring nordiazepam regeneration (peak area ratio nordiazepam:intermediate = 1.9 after evaporation) .

Its role is confined to degradation pathways of benzodiazepines.

(R/S)-N-(2-benzoyl-4-chlorophenyl)-1-(3,4-dichlorobenzyl)pyrrolidine-2-carboxamide (Soloshonok Ligand)

Molecular Formula : C₂₅H₂₀Cl₃N₂O₂

Molecular Weight : 486.8 g/mol

Key Features :

- Pyrrolidine core (5-membered ring) substituted with a 3,4-dichlorobenzyl group.

- Derived from D-proline, enabling asymmetric synthesis of α- and β-amino acids via dynamic kinetic resolution .

- Demonstrates high stereocontrol and recyclability in catalytic applications.

Structural Contrast :

- The pyrrolidine ring (vs. piperidine) and dichlorobenzyl substituent (vs. methylsulfonyl) distinguish the Soloshonok ligand from the target compound. These modifications optimize it for chiral induction rather than metabolic stability or solubility.

Comparative Data Table

Key Structural and Functional Insights

- Heterocyclic Core: Piperidine (6-membered) in the target compound offers conformational flexibility, whereas pyrrolidine (5-membered) in the Soloshonok ligand enhances steric hindrance for stereocontrol.

- Substituent Effects: The methylsulfonyl group may improve solubility or metabolic stability in the target compound. The dichlorobenzyl group in the Soloshonok ligand amplifies electron-withdrawing effects, critical for catalytic activity.

- Chlorinated Aromatic Systems : Common across all compounds, suggesting shared stability under acidic conditions but divergent reactivity based on adjacent functional groups.

Biological Activity

N-(2-benzoyl-4-chlorophenyl)-1-(methylsulfonyl)piperidine-3-carboxamide is a synthetic compound belonging to the piperidine class, which has garnered attention for its potential pharmacological properties. This article delves into its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

- IUPAC Name : this compound

- Molecular Formula : CHClNOS

- Molecular Weight : 420.9 g/mol

- CAS Number : 1000949-18-7

The compound features a piperidine ring substituted with a benzoyl group, a chlorophenyl group, and a methylsulfonyl moiety. Such structural characteristics suggest potential interactions with various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The compound may act as an inhibitor or modulator of these targets, leading to various pharmacological effects.

Key Mechanisms Identified:

- Enzyme Inhibition : The compound has shown potential as an inhibitor of enzymes such as acetylcholinesterase (AChE) and urease, which are critical in neurological functions and bacterial metabolism respectively .

- Receptor Modulation : It has been suggested that similar compounds in its class can affect receptor functions like CCR2 and CCR9, which are involved in inflammatory responses .

Biological Activity and Pharmacological Applications

Research indicates that this compound exhibits several pharmacological activities:

- Antibacterial Activity : Preliminary studies have demonstrated moderate to strong antibacterial effects against various strains, including Salmonella typhi and Bacillus subtilis.

- Analgesic and Anti-inflammatory Effects : Compounds similar to this piperidine derivative are often investigated for pain relief and anti-inflammatory properties, making them potential candidates for treating chronic pain conditions .

- Anticancer Potential : The structural components suggest possible applications in cancer therapy through mechanisms that may involve apoptosis induction or cell cycle arrest .

In Vitro Studies

Recent studies have employed molecular docking techniques to predict how this compound interacts at the molecular level with target proteins. These studies have indicated promising binding affinities that correlate with observed biological activities.

Case Studies

In one notable case study, a derivative of this compound was synthesized and tested for its pharmacological effects. The results indicated that it had significant activity against specific bacterial strains and showed promise in enzyme inhibition assays.

Q & A

Q. What are the standard synthetic routes for N-(2-benzoyl-4-chlorophenyl)-1-(methylsulfonyl)piperidine-3-carboxamide, and what intermediates are critical?

- Methodological Answer : The synthesis typically involves coupling a functionalized benzoyl chloride derivative (e.g., 2-benzoyl-4-chlorophenylamine) with a piperidine-3-carboxamide precursor. Key intermediates include:

- 1-(Methylsulfonyl)piperidine-3-carboxylic acid : Activated via carbodiimide coupling agents (e.g., EDC/HOBt) for amide bond formation.

- 2-Benzoyl-4-chlorophenylamine : Prepared by nitration/chlorination of benzophenone derivatives, followed by reduction .

Purification steps often involve column chromatography (silica gel, ethyl acetate/hexane gradients) and recrystallization. Yield optimization requires strict control of reaction temperature (0–25°C) and anhydrous conditions .

Q. Which spectroscopic techniques confirm the structural identity of this compound?

- Methodological Answer :

- 1H/13C NMR : Key signals include the methylsulfonyl group (δ ~3.0 ppm for CH3, singlet) and aromatic protons (δ ~7.2–8.1 ppm for benzoyl/chlorophenyl groups). The piperidine ring protons appear as multiplet signals between δ 1.5–3.5 ppm .

- Mass Spectrometry (ESI-MS) : A molecular ion peak at m/z corresponding to the molecular weight (e.g., ~435 g/mol) with fragmentation patterns confirming the sulfonyl and amide groups .

- UV-Vis : Absorption maxima near 270–290 nm due to the conjugated benzoyl system .

Advanced Research Questions

Q. How can researchers resolve discrepancies between crystallographic data and computational conformational predictions for this compound?

- Methodological Answer :

- X-ray Crystallography : Determine the solid-state conformation (e.g., piperidine ring puckering, benzoyl group orientation). Compare with DFT-optimized gas-phase structures using software like Gaussian or ORCA. Discrepancies often arise from crystal packing forces versus vacuum conditions .

- MD Simulations : Perform molecular dynamics in explicit solvent (e.g., DMSO/water) to assess flexibility of the methylsulfonyl group and amide bond rotation barriers. Use tools like AMBER or GROMACS .

Q. What strategies optimize synthetic yield under varying reaction conditions (e.g., solvent, catalyst)?

- Methodological Answer :

- Solvent Screening : Polar aprotic solvents (DMF, DCM) enhance coupling efficiency, while THF may reduce side reactions.

- Catalyst Systems : Use DMAP (4-dimethylaminopyridine) to accelerate acylation. For sluggish reactions, Pd-catalyzed cross-coupling may introduce substituents .

- DoE (Design of Experiments) : Apply factorial designs to test variables (temperature, stoichiometry, reaction time). Response surface methodology (RSM) can identify optimal conditions .

Q. How do structural modifications (e.g., sulfonyl group replacement) affect biological activity in related compounds?

- Methodological Answer :

- SAR Studies : Replace the methylsulfonyl group with sulfonamide or sulfonic acid analogs to assess changes in solubility and target binding. For example:

- Sulfonamide analogs (e.g., -SO2NH2) may enhance hydrogen bonding but reduce metabolic stability.

- Piperidine ring substitutions : Introducing methyl groups at C2/C4 positions alters steric hindrance, impacting receptor affinity .

- In vitro Assays : Test modified compounds against relevant biological targets (e.g., kinase inhibition) using fluorescence polarization or SPR .

Data Contradiction Analysis

Q. How should conflicting solubility data (e.g., DMSO vs. aqueous buffers) be interpreted for this compound?

- Methodological Answer :

- Solubility Profiling : Use shake-flask methods with HPLC quantification. Note that DMSO may artificially inflate solubility due to cosolvent effects.

- pH-Dependent Solubility : Test in buffers (pH 1–10) to identify ionization states. The chlorophenyl group may reduce aqueous solubility at neutral pH, requiring formulation with cyclodextrins or liposomes .

Experimental Design Considerations

Q. What in vitro assays are suitable for evaluating the stability of this compound in biological matrices?

- Methodological Answer :

- Microsomal Stability Assay : Incubate with liver microsomes (human/rat) and quantify parent compound degradation via LC-MS/MS. Use NADPH cofactors to assess CYP-mediated metabolism .

- Plasma Protein Binding : Equilibrium dialysis or ultrafiltration to measure free fraction. High albumin binding (>95%) may limit bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.